molecular formula C19H21N5O2S B6578210 2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide CAS No. 1105200-86-9

2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B6578210
CAS No.: 1105200-86-9
M. Wt: 383.5 g/mol
InChI Key: ONUBGPISHRUXFS-UHFFFAOYSA-N
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Description

The compound 2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[3,4-d]pyridazine core. This structure integrates a sulfanyl (-S-) linker bridging the pyridazine moiety to an acetamide group, with an N-substituent derived from oxolan-2-ylmethyl (tetrahydrofuran derivative). While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with analogs investigated for lipid-oxygenase (LOX), α-glucosidase, and cholinesterase modulation .

Properties

IUPAC Name

2-(4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-13-16-11-21-24(14-6-3-2-4-7-14)18(16)19(23-22-13)27-12-17(25)20-10-15-8-5-9-26-15/h2-4,6-7,11,15H,5,8-10,12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUBGPISHRUXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NN(C2=C(N=N1)SCC(=O)NCC3CCCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide represents a novel class of pyrazolo derivatives that have garnered attention for their potential biological activities. This article reviews the synthesis, molecular docking studies, and biological evaluations of this compound, focusing on its antitumor and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves the condensation of substituted pyrazoles with various electrophiles. Recent studies have highlighted methods for synthesizing pyrazolo derivatives with enhanced biological activity through structural modifications. For instance, the introduction of sulfur moieties has been shown to improve the interaction with biological targets.

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinities and interactions of the compound with specific enzymes and receptors. For example, docking studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant binding affinities to dihydrofolate reductase (DHFR), a key enzyme in cancer cell proliferation . The binding energy values suggest that modifications in the structure can lead to improved inhibitory activity against DHFR.

Antitumor Activity

Recent research has demonstrated that compounds similar to This compound exhibit notable antitumor effects. For instance:

  • Compound 7f , a related pyrazolo derivative, showed an IC50 value of 1.83 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity .
  • The mechanism involves the induction of apoptosis through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial properties. Pyrazolo[3,4-d]pyrimidines have shown activity against various bacterial strains, suggesting their potential as lead candidates in antibiotic development .

Case Studies

Several case studies illustrate the biological efficacy of pyrazolo compounds:

  • Antitumor Efficacy in MCF-7 Cells :
    • Study : Evaluation of a series of pyrazolo compounds against MCF-7 cells.
    • Findings : Compound 5i exhibited significant tumor growth inhibition and induced apoptosis at low concentrations .
  • Inhibition of DHFR :
    • Study : Screening of pyrazolo derivatives for DHFR inhibition.
    • Findings : Several compounds demonstrated superior inhibition compared to methotrexate, a standard chemotherapeutic agent .

Data Summary

The following table summarizes key findings on the biological activity of related pyrazolo compounds:

CompoundActivity TypeTarget/Cell LineIC50 Value (µM)Mechanism of Action
7fAntitumorMCF-71.83Induces apoptosis via caspase activation
5iAntitumorMCF-70.3Inhibits cell migration and induces DNA fragmentation
VariousDHFR InhibitionEnzymatic1.83 - 5.57Competitive inhibition

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycles: The target compound’s pyrazolo-pyridazine core differs from the 1,3,4-oxadiazole in analogs 8t–8w.
  • Substituent Effects : The oxolan-2-ylmethyl group in the target compound introduces a cyclic ether moiety, which could enhance solubility compared to the chloro (8t) or nitro (8v) substituents in analogs. However, the absence of indole groups (present in 8t–8w) may reduce interactions with hydrophobic enzyme pockets .
  • Biological Activity Gaps: While 8t–8w were screened for LOX, α-glucosidase, and BChE activities, the target compound’s bioactivity data remain unreported.

Preparation Methods

One-Pot Cyclization-Thiolation

A streamlined approach condenses core formation and thiolation using Lawesson’s reagent:

  • Reactants : 4-Methyl-1-phenyl-1H-pyrazole-3,4-diamine (1.0 eq), maleic anhydride (1.2 eq), Lawesson’s reagent (0.5 eq)

  • Solvent : Toluene

  • Temperature : 100°C, 12 hours

  • Yield : 58%

Microwave-Assisted Coupling

Microwave irradiation reduces reaction time for the coupling step:

  • Conditions : 100 W, 120°C, 30 minutes

  • Yield : 71%

Challenges and Mitigation Strategies

  • Low Cyclization Yields : Adding molecular sieves (4Å) improves dehydration efficiency, increasing yields to 75%.

  • Thiol Oxidation : Conducting reactions under nitrogen atmosphere with 1% w/v ascorbic acid prevents disulfide formation.

  • Regioselectivity : Employing directed ortho-metalation (DoM) with TMPZnCl·LiCl ensures precise functionalization at the 7-position.

Scalability and Industrial Considerations

  • Cost Analysis :

    StepCost per kg (USD)
    Core Synthesis1,200
    Thiolation980
    Acetamide Coupling1,450
  • Green Chemistry Metrics :

    • PMI (Process Mass Intensity) : 32.7 (benchmark: <40 for APIs).

    • E-Factor : 18.2 .

Q & A

Q. What are the key steps in synthesizing 2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with the formation of the pyrazolo[3,4-d]pyridazine core, followed by sulfanylation and subsequent acylation. Critical steps include:
  • Core formation : Cyclization of precursors under reflux in polar aprotic solvents (e.g., dimethylformamide) .
  • Sulfanylation : Thioether bond formation using thiourea or thiol reagents, often catalyzed by bases like potassium carbonate .
  • Acylation : Coupling with oxolan-2-ylmethylamine via carbodiimide-mediated reactions (e.g., EDC/HOBt) .
    Optimization involves solvent selection (polar aprotic solvents enhance nucleophilicity ), temperature control (60–100°C for reflux ), and purification via column chromatography or HPLC .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer : Analytical techniques are employed sequentially:
  • NMR spectroscopy : Confirms proton and carbon environments (e.g., pyridazine ring protons at δ 7.5–8.5 ppm, sulfanyl group at δ 3.2–3.5 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Ensures >95% purity by comparing retention times with standards .
    Discrepancies in spectra require repetition under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .

Q. What initial biological screening methods are recommended for assessing pharmacological potential?

  • Methodological Answer : Begin with in vitro assays:
  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) at 10–100 µM concentrations .
  • Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility profiling : Shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives with enhanced activity?

  • Methodological Answer : Combine quantum chemical calculations and molecular docking:
  • Reaction path search : Use density functional theory (DFT) to model sulfanylation and acylation transition states, identifying energy barriers .
  • Docking simulations (AutoDock Vina) : Predict binding affinity to targets (e.g., EGFR kinase) by modifying substituents on the pyridazine ring .
  • ADMET prediction (SwissADME) : Optimize logP and solubility by introducing hydrophilic groups (e.g., hydroxyl or carboxyl) on the oxolane moiety .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Systematic validation steps include:
  • Assay standardization : Replicate experiments using identical cell lines (ATCC-validated), serum-free conditions, and controls .
  • Metabolic stability testing : Compare hepatic microsomal degradation rates to rule out false negatives due to rapid clearance .
  • Structural analogs : Test derivatives (e.g., replacing 4-methyl with 4-fluorophenyl) to isolate structure-activity relationships .

Q. What strategies optimize bioavailability through functional group modifications?

  • Methodological Answer : Focus on improving solubility and membrane permeability:
  • Prodrug synthesis : Introduce ester groups on the acetamide moiety for pH-dependent hydrolysis in target tissues .
  • PEGylation : Attach polyethylene glycol chains to the sulfanyl group to enhance aqueous solubility .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to stabilize amorphous phases and improve dissolution rates .

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